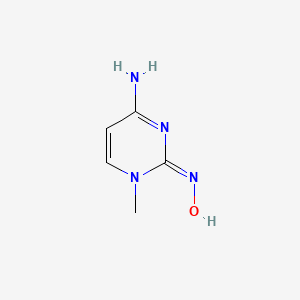
2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI): is a heterocyclic compound that contains a pyrimidine ring. Pyrimidinones are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) typically involves the reaction of 4-amino-1-methyl-2(1H)-pyrimidinone with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl group of the pyrimidinone, followed by dehydration to form the oxime.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrimidinone derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) is used as a precursor in the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in the development of new antibiotics.
Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparación Con Compuestos Similares
2(1H)-Pyrimidinone: The parent compound without the amino and oxime groups.
4-Amino-2(1H)-pyrimidinone: Lacks the methyl and oxime groups.
1-Methyl-2(1H)-pyrimidinone: Lacks the amino and oxime groups.
Comparison: 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) is unique due to the presence of both amino and oxime functional groups These groups enhance its reactivity and biological activity compared to its simpler counterparts
Propiedades
Fórmula molecular |
C5H8N4O |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
(NE)-N-(4-amino-1-methylpyrimidin-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-4(6)7-5(9)8-10/h2-3,10H,1H3,(H2,6,7,8) |
Clave InChI |
SDUUQNKQZXINNU-UHFFFAOYSA-N |
SMILES isomérico |
CN\1C=CC(=N/C1=N/O)N |
SMILES canónico |
CN1C=CC(=NC1=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


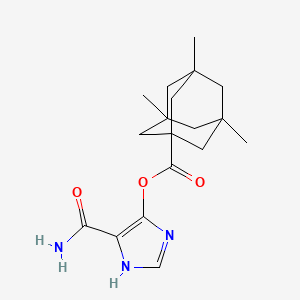

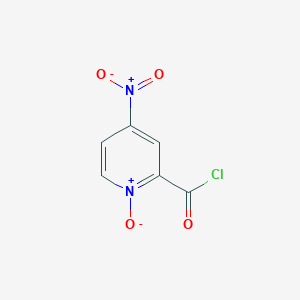

![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
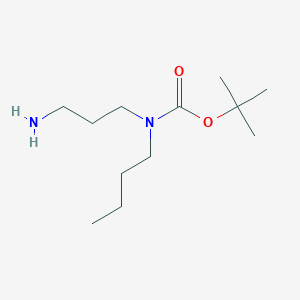
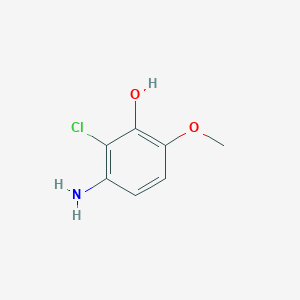
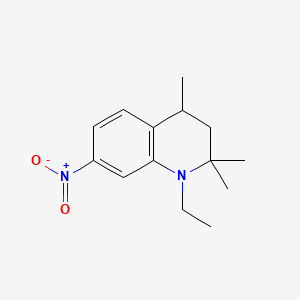

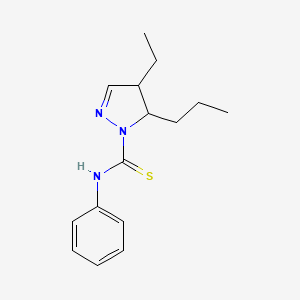
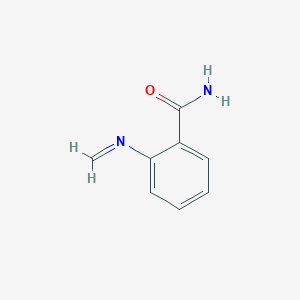

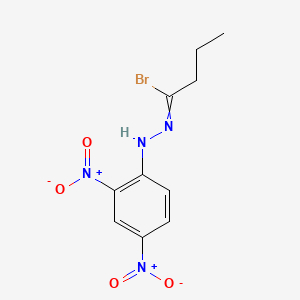
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
